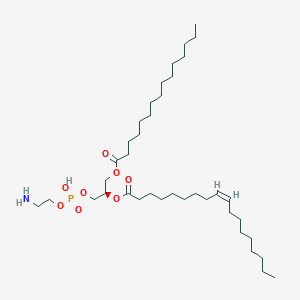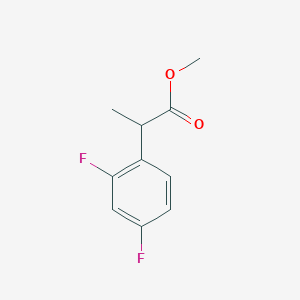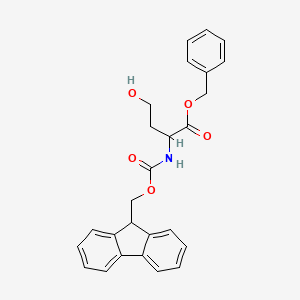
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is a complex phospholipid molecule. It is composed of a glycerol backbone esterified with a pentadecanoyl group at the first position, a 9Z-octadecenoyl group at the second position, and a phosphoethanolamine group at the third position. This compound is a member of the glycerophosphoethanolamines, which are important components of biological membranes and play a crucial role in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine typically involves the esterification of glycerol with the respective fatty acids. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with pentadecanoic acid and 9Z-octadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.
Amination: Finally, the phosphorylated product is reacted with ethanolamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.
Continuous Phosphorylation: The diacylglycerol is continuously phosphorylated in a flow reactor.
Automated Amination: The final amination step is automated to ensure consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bond in the 9Z-octadecenoyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphoethanolamine group can undergo substitution reactions with other amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Epoxides, diols, and other oxidized derivatives.
Reduction: Saturated phospholipids.
Substitution: Various substituted phosphoethanolamines.
Applications De Recherche Scientifique
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in membrane structure and function, and is used in studies of cell signaling and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The mechanism of action of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine involves its incorporation into biological membranes. It interacts with other lipids and proteins, influencing membrane fluidity and permeability. The compound can also participate in signaling pathways by serving as a substrate for enzymes like phospholipases, which generate bioactive lipid mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(9Z)-octadecenoyl]-2-tetradecanoyl-sn-glycero-3-phosphocholine
- 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)
- 1-pentadecanoyl-2-(9Z-octadecenoyl)-3-9Z-nonadecenoyl-sn-glycerol
Uniqueness
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition and the presence of the phosphoethanolamine group. This combination imparts distinct biophysical properties, making it particularly useful in studies of membrane dynamics and lipid-protein interactions.
Propriétés
Formule moléculaire |
C38H74NO8P |
|---|---|
Poids moléculaire |
704.0 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39)34-44-37(40)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,36H,3-16,19-35,39H2,1-2H3,(H,42,43)/b18-17-/t36-/m1/s1 |
Clé InChI |
ADCNXGARWPJRBV-UVCQAILXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)










